N~1~-(3-CHLORO-4-FLUOROPHENYL)-2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDE
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Overview
Description
N~1~-(3-CHLORO-4-FLUOROPHENYL)-2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDE is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of chloro and fluoro substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-CHLORO-4-FLUOROPHENYL)-2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-fluoroaniline and 4-chloro-3-methylphenol.
Formation of Intermediate: The starting materials undergo a series of reactions to form an intermediate compound. This may involve halogenation, nitration, or other functional group transformations.
Amide Formation: The intermediate compound is then reacted with an acylating agent, such as acetyl chloride or acetic anhydride, under controlled conditions to form the final amide product.
Industrial Production Methods
In an industrial setting, the production of N1-(3-CHLORO-4-FLUOROPHENYL)-2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDE may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound with high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-CHLORO-4-FLUOROPHENYL)-2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro and fluoro substituents on the phenyl rings can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N~1~-(3-CHLORO-4-FLUOROPHENYL)-2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-(3-CHLORO-4-FLUOROPHENYL)-2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDE involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(3-Chloro-4-fluorophenyl)-2-(4-chlorophenoxy)acetamide
- N~1~-(3-Chloro-4-fluorophenyl)-2-(4-methylphenoxy)acetamide
- N~1~-(3-Chloro-4-fluorophenyl)-2-(4-fluorophenoxy)acetamide
Uniqueness
N~1~-(3-CHLORO-4-FLUOROPHENYL)-2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDE is unique due to the specific combination of chloro and fluoro substituents on the phenyl rings, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2FNO2/c1-9-6-11(3-4-12(9)16)21-8-15(20)19-10-2-5-14(18)13(17)7-10/h2-7H,8H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESUVQQDFVQEHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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